REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([NH:5][CH2:6][CH2:7][NH:8]C(OC(C)(C)C)=O)=[O:4].[C:16]([OH:22])([C:18]([F:21])([F:20])[F:19])=[O:17]>ClCCl>[Br:1][CH2:2][C:3]([NH:5][CH2:6][CH2:7][NH2:8])=[O:4].[F:19][C:18]([F:21])([F:20])[C:16]([O-:22])=[O:17]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)NCCNC(=O)OC(C)(C)C
|
Name
|
solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated on a rotary evaporator
|
Type
|
ADDITION
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Details
|
solidifies upon addition of dry ethyl ether
|
Type
|
FILTRATION
|
Details
|
The solid material is filtered off
|
Type
|
WASH
|
Details
|
washed with ether/petroleum ether
|
Type
|
FILTRATION
|
Details
|
on filter
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)NCCN
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |